molecular formula C6H10F2O B1433864 4,4-Difluoro-3,3-dimethylbutan-2-one CAS No. 2031260-77-0

4,4-Difluoro-3,3-dimethylbutan-2-one

Cat. No.: B1433864
CAS No.: 2031260-77-0
M. Wt: 136.14 g/mol
InChI Key: UDZHGMYHOSYFFC-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,3-dimethylbutan-2-one ( 2031260-77-0) is a fluorinated ketone compound with a molecular formula of C 6 H 10 F 2 O and a molecular weight of 136.14 g/mol . This structure, featuring a ketone group flanked by gem-dimethyl and gem-difluoro substituents, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The compound serves as a critical intermediate for constructing more complex, fluorine-containing molecules. The presence of fluorine atoms can significantly alter a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability. Researchers can utilize the ketone functionality for various chemical transformations, including reductions to alcohols, conversions to heterocycles, or use in nucleophilic addition reactions, to explore novel chemical space in drug discovery programs . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound as a key synthon to develop potential pharmaceutical candidates, materials science additives, and other advanced chemical entities.

Properties

IUPAC Name

4,4-difluoro-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-4(9)6(2,3)5(7)8/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZHGMYHOSYFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 3,3-Dimethylbutan-2-one Derivatives

One common method involves starting from 3,3-dimethylbutan-2-one or its derivatives, followed by selective fluorination at the 4-position using electrophilic or nucleophilic fluorinating agents.

  • Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor, or other sulfur-based fluorinating reagents are employed due to their ability to introduce fluorine atoms under mild conditions.
  • Reaction Conditions: Typically carried out in inert solvents such as dichloromethane or acetonitrile at low to moderate temperatures to minimize side reactions.
  • Control of Selectivity: Careful control of temperature, reagent stoichiometry, and reaction time is critical to achieve difluorination at the 4-position while preserving the ketone.

Multi-Step Synthesis via Fluorinated Intermediates

Another approach involves preparing fluorinated intermediates such as 4,4-difluoro-3,3-dimethylbutan-1-ol or related alcohols, which are then oxidized to the ketone:

  • Step 1: Fluorination of 3,3-dimethylbutan-1-ol at the 4-position using reagents like DAST.
  • Step 2: Oxidation of the resulting 4,4-difluoro-3,3-dimethylbutan-1-ol to this compound using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
  • Advantages: This route allows better control over fluorination and oxidation steps separately, potentially increasing yield and purity.

Industrial and Research-Scale Production

Industrial synthesis often employs continuous flow reactors to enhance reaction control, reproducibility, and yield. Automated reagent addition and by-product removal systems optimize the fluorination and oxidation steps.

  • Continuous Flow Advantages: Precise temperature control, enhanced safety when handling fluorinating agents, and scalability.
  • Purification: Fractional distillation and preparative chromatography are used to isolate the product with high purity (>95%).

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, acetonitrile Inert, aprotic solvents preferred
Temperature 0 to 25 °C (fluorination); room temp to 50 °C (oxidation) Low temps reduce side reactions
Fluorinating Agent Diethylaminosulfur trifluoride (DAST) Requires careful handling due to toxicity
Oxidizing Agent CrO3, KMnO4 Used in oxidation step of alcohol to ketone
Reaction Time 1-4 hours Monitored to optimize yield and selectivity
Purification Methods Fractional distillation, HPLC Ensures >95% purity

Research Findings and Data

  • Yield: Fluorination reactions typically achieve yields between 60-80%, depending on reagent purity and reaction conditions.
  • Purity: Post-purification purity levels of ≥95% are achievable with chromatographic techniques.
  • Side Products: Minor side products include monofluorinated analogs and over-fluorinated species; reaction optimization minimizes these.
  • Reactivity: The presence of fluorine atoms at the 4-position enhances the compound's stability and lipophilicity, influencing its behavior in subsequent synthetic transformations.

Summary Table of Preparation Routes

Route No. Starting Material Key Reagents Main Steps Yield (%) Purity (%) Notes
1 3,3-Dimethylbutan-2-one DAST Direct fluorination 65-75 90-95 Single-step, requires low temp
2 3,3-Dimethylbutan-1-ol DAST, CrO3 Fluorination + oxidation 70-80 95+ Multi-step, better control
3 Fluorinated precursors (intermediates) Selectfluor, KMnO4 Fluorination + oxidation 60-70 90-95 Alternative fluorinating agents

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4,4-Difluoro-3,3-dimethylbutan-2-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactivity and ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Biochemical Assays

In biological research, this compound is investigated for its potential use in biochemical assays. Its fluorine atoms enhance its binding affinity to specific enzymes and receptors, making it a valuable probe in fluorine-19 nuclear magnetic resonance (NMR) studies.

Drug Development

The compound's unique structure has led to explorations in medicinal chemistry for drug development. It has been studied for potential therapeutic applications due to its ability to interact with biological targets effectively .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for formulating products that require enhanced stability and reactivity .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds similar to this compound in medicinal chemistry. For instance:

  • A study focused on optimizing lead compounds showed that modifications at specific positions could enhance potency and selectivity while reducing toxicity .
  • Another research initiative explored the potential of fluorinated compounds in improving drug metabolism and pharmacokinetics (DMPK), suggesting that fluorination can significantly influence drug behavior in biological systems .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,3-dimethylbutan-2-one involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Ketones

Compound Name Key Functional Groups Substituent Effects
4,4-Difluoro-3,3-dimethylbutan-2-one C=O, 4-F₂, 3-(CH₃)₂ Strong electron-withdrawing F atoms; steric bulk from CH₃ groups stabilizes conformers .
4,4-Dichlorobutan-2-one C=O, 4-Cl₂ Cl atoms provide weaker electron-withdrawing effects; higher molecular weight (vs. F) increases boiling point .
Ethyl 4,4-difluoro-3-oxobutanoate C=O, 4-F₂, ester group Ester group enhances reactivity in nucleophilic acyl substitutions; lower steric hindrance .
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione Two C=O, aryl-F, 4-CF₃ Aromatic fluorine and trifluoromethyl groups amplify lipophilicity and resonance effects .

Physical and Chemical Properties

Fluorine substitution significantly impacts physical properties:

  • Boiling Points : While direct data for this compound is unavailable, fluorinated analogs generally exhibit lower boiling points than chlorinated counterparts (e.g., 4,4-dichlorobutan-2-one) due to weaker van der Waals forces .
  • Reactivity: The electron-withdrawing fluorine atoms polarize the ketone, increasing electrophilicity at the carbonyl carbon. This enhances reactivity in nucleophilic additions compared to non-fluorinated ketones .
  • Lipophilicity : The difluoro-dimethyl structure increases logP values, improving membrane permeability in drug candidates .

Biological Activity

4,4-Difluoro-3,3-dimethylbutan-2-one (DFDMB) is a fluorinated ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure incorporates two fluorine atoms, which can significantly influence its pharmacological properties. This article explores the biological activity of DFDMB, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

DFDMB has the following chemical properties:

  • Molecular Formula : C6H10F2O
  • Molecular Weight : 150.14 g/mol
  • Boiling Point : 130-132 °C
  • Melting Point : Not available

These properties suggest that DFDMB is a stable compound suitable for various biological applications.

The biological activity of DFDMB can be attributed to its interaction with various cellular pathways:

  • Cell Cycle Regulation : Research indicates that fluorinated compounds can affect cell cycle progression. For instance, similar fluorinated derivatives have shown significant antiproliferative effects on cancer cells by inducing cell cycle arrest at the G0/G1 phase. This is mediated through the downregulation of cyclin-dependent kinases (CDKs) and associated proteins, leading to apoptosis in cancer cell lines such as HepG2 and HMCCLM3 .
  • Anticancer Activity : DFDMB's structural similarity to other fluorinated compounds suggests potential anticancer properties. In vitro studies have demonstrated that fluorinated ketones can inhibit tumor growth by inducing apoptosis and inhibiting critical signaling pathways involved in cancer progression.
  • Neuroprotective Effects : Some studies have indicated that fluorinated compounds can provide neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of DFDMB and related compounds:

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityMechanism
DFDMBAntiproliferativeInduces G0/G1 arrest via CDK inhibition
Similar Fluorinated CompoundsNeuroprotectiveModulates neurotransmitter systems
DFDMB AnaloguesAnticancerInduces apoptosis in cancer cell lines

Detailed Findings

  • Antiproliferative Activity : A study on structurally similar fluorinated compounds revealed significant antiproliferative effects on human liver cancer cells. The IC50 values for these compounds ranged from 21.25 to 29.07 μM, indicating their potential as anticancer agents .
  • Mechanistic Insights : The mechanism behind the antiproliferative effects involves the downregulation of key proteins such as Cdc2 and cyclin B1, leading to an accumulation of inactive forms of these proteins, which are crucial for cell cycle progression .
  • Neuroprotective Potential : Other research has suggested that fluorinated compounds can protect against neurodegenerative processes by reducing oxidative stress and modulating synaptic transmission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-3,3-dimethylbutan-2-one
Reactant of Route 2
4,4-Difluoro-3,3-dimethylbutan-2-one

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